6-Methoxy-1H-imidazo[4,5-b]pyridine-2(3H)-thione
Description
6-Methoxy-1H-imidazo[4,5-b]pyridine-2(3H)-thione is a heterocyclic compound featuring a fused imidazo-pyridine core with a methoxy group at position 6 and a thione moiety at position 2. Its structure (C₇H₇N₃OS) combines electron-rich (methoxy) and electron-deficient (thione) regions, making it a versatile scaffold for pharmaceutical and materials chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C7H7N3OS |
|---|---|
Molecular Weight |
181.22 g/mol |
IUPAC Name |
6-methoxy-1,3-dihydroimidazo[4,5-b]pyridine-2-thione |
InChI |
InChI=1S/C7H7N3OS/c1-11-4-2-5-6(8-3-4)10-7(12)9-5/h2-3H,1H3,(H2,8,9,10,12) |
InChI Key |
RHJBWKAEQJXEQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(NC(=S)N2)N=C1 |
Origin of Product |
United States |
Preparation Methods
Thiourea-Mediated Cyclization
2-Amino-3-methoxypyridine reacts with carbon disulfide under basic conditions (e.g., KOH/EtOH) to form the thione ring. The reaction proceeds via nucleophilic attack of the amino group on CS₂, followed by cyclization and elimination of H₂S.
Reaction Conditions
-
Reagents : 2-Amino-3-methoxypyridine, CS₂, KOH
-
Solvent : Ethanol
-
Temperature : Reflux (78°C)
Functionalization of Preformed Imidazo[4,5-b]pyridine Cores
Alkylation and Methoxy Substitution
A brominated precursor, such as 6-bromo-1H-imidazo[4,5-b]pyridine-2(3H)-thione, undergoes nucleophilic aromatic substitution (SNAr) with sodium methoxide. The electron-deficient pyridine ring facilitates displacement of bromine by methoxide.
Procedure
-
Substrate : 6-Bromo-1H-imidazo[4,5-b]pyridine-2(3H)-thione (1.25 mmol)
-
Reagent : NaOMe (2.5 mmol)
-
Catalyst : Tetra-n-butylammonium bromide (TBAB, 0.187 mmol)
-
Solvent : DMF (40 mL)
Phase-Transfer Catalysis for N-Alkylation
Alkylation at the N-3 position is achieved using allyl or propargyl bromides under phase-transfer conditions. While this method primarily targets N-substituted derivatives, it highlights the reactivity profile of the thione group.
General Alkylation Protocol
| Parameter | Details |
|---|---|
| Substrate | This compound |
| Alkylating Agent | Allyl bromide or propargyl bromide |
| Base | K₂CO₃ (2.75 mmol) |
| Catalyst | TBAB (0.187 mmol) |
| Solvent | DMF |
| Reaction Time | 24 h |
| Temperature | Room temperature |
| Yield | 75–87% |
Mechanistic Insights and Optimization
Role of TBAB in Alkylation
Tetra-n-butylammonium bromide enhances solubility of inorganic bases (e.g., K₂CO₃) in DMF, facilitating deprotonation of the imidazole nitrogen and accelerating alkylation.
Sulfur Retention During Cyclization
Thione stability is ensured by avoiding strong oxidizing agents. Lawesson’s reagent, though effective for carbonyl-to-thione conversions, is unnecessary in CS₂-mediated cyclizations due to inherent sulfur incorporation.
Comparative Analysis of Synthetic Routes
Table 1: Efficiency of Key Methods
| Method | Starting Material | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiourea Cyclization | 2-Amino-3-methoxypyridine | 65–70 | ≥95% |
| SNAr Substitution | 6-Bromo precursor | 82–87 | ≥98% |
| Phase-Transfer Alkylation | Preformed thione | 75–87 | ≥97% |
Chemical Reactions Analysis
Alkylation Reactions
The thione group undergoes alkylation at the sulfur atom under phase-transfer catalysis (PTC) conditions. Key findings from alkylation studies of related imidazo[4,5-b]pyridines include:
-
Mechanistic Insight : Alkylation proceeds via nucleophilic attack of the thione sulfur on the alkyl halide, facilitated by phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reactivity in biphasic systems .
Oxidation Reactions
The thione group (-C=S) is susceptible to oxidation, forming sulfinic or sulfonic acid derivatives. Data from analogous systems suggests:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| H₂O₂ | Acetic acid, 60°C, 4h | Sulfoxide (-S=O) derivative | Partial oxidation observed |
| m-CPBA | CH₂Cl₂, RT, 2h | Sulfone (-SO₂) derivative | Complete conversion in polar solvents |
-
Structural Impact : Oxidation alters electronic properties, potentially enhancing biological activity (e.g., tubulin inhibition) .
Reduction Reactions
Selective reduction of the thione group to a thiol (-SH) has been reported using:
| Reducing Agent | Conditions | Product | Efficiency |
|---|---|---|---|
| NaBH₄ | Ethanol, reflux, 6h | 2-Mercaptoimidazo[4,5-b]pyridine | Moderate (50%) |
| LiAlH₄ | THF, 0°C to RT, 3h | Over-reduction to desulfurized product | Low (20%) |
Nucleophilic Substitution
The methoxy group at the 6-position participates in nucleophilic aromatic substitution (NAS):
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NH₃ (aq) | CuCl₂, DMF, 120°C, 24h | 6-Aminoimidazo[4,5-b]pyridine-2(3H)-thione | 45% |
| Piperidine | K₂CO₃, DMSO, 100°C, 12h | 6-Piperidinyl derivative | 62% |
-
Regioselectivity : Substitution occurs preferentially at the 6-position due to electron-donating methoxy activation .
Cyclocondensation Reactions
The compound serves as a precursor in heterocycle synthesis. For example:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Hydrazine hydrate | Ethanol, reflux, 8h | Pyrazolo[4,3-b]pyridine analogs | Anticancer screening |
| Phenylacetylene | CuI, DIPEA, 80°C, 12h | Triazolo-fused derivatives | Kinase inhibition studies |
Scientific Research Applications
Anticancer Activity
Research indicates that 6-Methoxy-1H-imidazo[4,5-b]pyridine-2(3H)-thione exhibits significant anticancer properties. It has been shown to inhibit tubulin polymerization, which is crucial for microtubule dynamics during cell division. This disruption can lead to cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action:
- Tubulin Interaction: Molecular docking studies have demonstrated the compound's binding affinity to tubulin, suggesting it may disrupt microtubule formation, a vital process in mitosis.
- Antitumor Efficacy: In vitro studies have reported that derivatives of imidazo[4,5-b]pyridine compounds exhibit antitumor effects against various cancer cell lines, including breast and lung cancer cells.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1H-Imidazo[4,5-b]pyridine-2-thiol | Contains a thiol group instead of thione | Anticancer properties |
| 6-Aminomethyl-1H-imidazo[4,5-b]pyridine | Aminomethyl substitution at the 6-position | Potential antibacterial activity |
| 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine | Pyrazole substitution at the 7-position | Inhibitory effects on kinases |
| 6-Methyl-1H-imidazo[4,5-b]pyridine | Methyl group instead of methoxy at the 6-position | Antitumor activity |
Uniqueness: The combination of a methoxy group and a thione functional group enhances the compound's biological activity and interaction profile compared to its analogs.
Biological Interactions
The compound's ability to interact with various biological molecules opens avenues for further research. Notably:
- Binding Affinity Studies: Investigations into its binding characteristics reveal potential applications in drug design targeting specific proteins involved in cancer progression.
- Potential as Antineoplastic Agent: Given its mechanism of action and structural uniqueness, it is being explored as a candidate for developing new anticancer therapies .
Case Studies
Several studies have documented the efficacy of this compound:
- A study by Patel et al. (2012) demonstrated its antibacterial properties alongside its anticancer potential, indicating a broad spectrum of biological activities.
- Bondock et al. (2012) highlighted the compound's effectiveness in inhibiting tumor growth in preclinical models, suggesting its viability as an antineoplastic agent.
Mechanism of Action
The mechanism of action of 6-Methoxy-1H-imidazo[4,5-b]pyridine-2(3H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituents on the imidazo-pyridine core. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Imidazo/Thiazolo/Oxazolo Derivatives
Key Findings from Comparative Analysis
Electronic and Steric Effects
- Methoxy vs. Bromo Substituents: The methoxy group (electron-donating) in the target compound likely enhances solubility and modulates electronic properties compared to bromo (electron-withdrawing) in . Bromo derivatives exhibit planarity and dimerization via H-bonding, which may be less pronounced in methoxy analogs due to steric hindrance .
- Thione vs. Thiol Tautomers : Thione forms (as in the target compound) are stabilized in derivatives like 6-bromo-5-(2-fluorophenyl)thiazolo[4,5-b]pyridine-2(3H)-thione, whereas thiol tautomers dominate in oxadiazole derivatives (e.g., 5-(pyrimidin-2-ylthio)methyl-oxadiazole-2-thione) .
Biological Activity
6-Methoxy-1H-imidazo[4,5-b]pyridine-2(3H)-thione is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in pharmacological applications. Its unique structure, characterized by a methoxy group at the 6-position and a thione functional group at the 2-position, positions it as a promising candidate for further research in medicinal chemistry.
- Molecular Formula : C₇H₇N₃OS
- Molecular Weight : 181.21 g/mol
- CAS Number : 117032-07-2
Research indicates that this compound interacts with various biological targets, primarily through its binding affinity to tubulin. This interaction suggests a potential mechanism for disrupting microtubule dynamics, which is crucial for cell division. Molecular docking studies have provided insights into how this compound may inhibit tubulin polymerization, thereby exhibiting antitumor effects .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 15.0 | Induction of apoptosis |
| HeLa | 12.5 | Disruption of microtubule dynamics |
| MCF-7 | 10.0 | Cell cycle arrest at G2/M phase |
These findings suggest that this compound could serve as a lead for developing new anticancer agents .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies have indicated that this compound may exhibit antimicrobial activity. The compound's structural features allow it to interact with bacterial targets, potentially leading to inhibition of growth in various pathogens.
| Pathogen | MIC (µg/mL) | Control MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 8.0 | Ciprofloxacin: 2.0 |
| Escherichia coli | 16.0 | Isoniazid: 0.25 |
These results indicate that the compound could be further explored as an antibacterial agent .
Case Studies and Research Findings
A notable study evaluated the efficacy of several imidazo[4,5-b]pyridine derivatives, including this compound, against various cancer cell lines. The study employed assays to determine cytotoxicity and mechanisms of action:
- Cytotoxicity Assays : The compound demonstrated significant cytotoxicity across multiple cancer cell lines with IC50 values ranging from 10 µM to 15 µM.
- Mechanistic Studies : Flow cytometry analyses revealed that treatment with the compound led to increased apoptotic cells compared to controls.
These findings reinforce the potential of this compound in cancer therapy .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1H-Imidazo[4,5-b]pyridine-2-thiol | Contains a thiol group instead of thione | Anticancer properties |
| 6-Aminomethyl-1H-imidazo[4,5-b]pyridine | Aminomethyl substitution at the 6-position | Potential antibacterial activity |
| 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine | Pyrazole substitution at the 7-position | Inhibitory effects on various kinases |
The presence of both a methoxy group and a thione functional group distinguishes this compound from others, potentially enhancing its biological activity and interaction profile .
Q & A
Q. What methodologies validate hydrogen bonding and tautomeric forms in solution?
- Variable-temperature NMR detects tautomeric equilibria (e.g., thione vs. thiol forms). FTIR spectroscopy identifies hydrogen-bonded N-H stretches. Computational studies (e.g., Gaussian) model tautomer stability and predict dominant forms in biological environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
